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molecular formula C9H10ClNO2 B1428819 Methyl 2-chloro-5-(methylamino)benzoate CAS No. 1340437-11-7

Methyl 2-chloro-5-(methylamino)benzoate

Cat. No. B1428819
M. Wt: 199.63 g/mol
InChI Key: UIHYLRDOIKVBSW-UHFFFAOYSA-N
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Patent
US09126945B2

Procedure details

55.0 g (296 mmol) of methyl 2-chloro-5-aminobenzoate and 49.1 g (356 mmol) of potassium carbonate are suspended in 500 ml of acetonitrile p.a. 22.1 ml (356 mmol) of methyl iodide are added dropwise to the reaction mixture. The suspension is then boiled under reflux for 3 hours. After cooling, the reaction mixture is filtered. The filtrate is diluted with water. The aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and filtered. The solvent is removed under reduced pressure on a rotary evaporator. The crude product is purified by column chromatography. This gives 30.0 g (51%) of methyl 2-chloro-5-(methylamino)benzoate.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step Two
Quantity
22.1 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13](=O)([O-])[O-].[K+].[K+].CI>C(#N)C>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)N
Step Two
Name
Quantity
49.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
22.1 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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